N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is a co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can inhibit long-term potentiation (LTP), which is a process that is important for the formation of new memories. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has also been shown to induce neuronal apoptosis, which is a type of programmed cell death that can occur in response to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide in laboratory experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to selectively inhibit the NMDA receptor and study its function in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide and the NMDA receptor. One area of research is the development of more selective NMDA receptor antagonists that can be used to study the function of specific subtypes of the receptor. Another area of research is the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, there is a growing interest in the use of NMDA receptor antagonists as potential therapeutics for these disorders.
Synthesemethoden
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form N-cyclopropyl-2-pyridinecarboxamide. This intermediate is then reacted with piperazine and N,N'-dicyclohexylcarbodiimide to form the final product, N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(16-12-4-5-12)18-9-7-17(8-10-18)11-13-3-1-2-6-15-13/h1-3,6,12H,4-5,7-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQYDAQWQCBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.